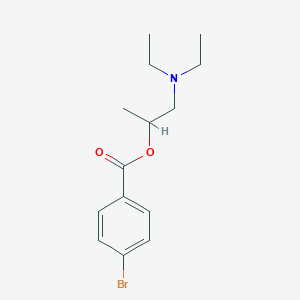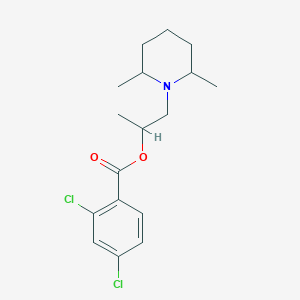
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate, also known as MEM, is a chemical compound that belongs to the class of benzoate esters. MEM is widely used in scientific research as a tool to study the function of ion channels in the nervous system.
Wirkmechanismus
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate blocks Kv1.3 by binding to the channel pore in a voltage-dependent manner. The binding of this compound to Kv1.3 is reversible and the dissociation rate is slow, which results in a long-lasting block of the channel. This compound does not affect other potassium channels or ion channels, which makes it a highly selective blocker of Kv1.3.
Biochemical and Physiological Effects:
The blockade of Kv1.3 by this compound has several biochemical and physiological effects. By inhibiting T cell activation and proliferation, this compound can reduce the production of pro-inflammatory cytokines such as interferon-gamma and interleukin-17, which are involved in the pathogenesis of autoimmune diseases. This compound can also induce T cell apoptosis and inhibit the migration of T cells to inflammatory sites, which further reduces the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate has several advantages as a research tool. It is highly selective for Kv1.3, which allows for specific modulation of T cell function. This compound has a slow dissociation rate, which results in a long-lasting block of the channel. This compound is also water-soluble, which makes it easy to administer in vitro and in vivo. However, there are also limitations to the use of this compound. This compound is a potent blocker of Kv1.3, which can result in off-target effects on other Kv channels. This compound can also affect the function of other ion channels and transporters, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate in scientific research. One direction is the development of this compound-based therapeutics for autoimmune diseases. This compound has shown promising results in preclinical studies and clinical trials for the treatment of multiple sclerosis and rheumatoid arthritis. Another direction is the use of this compound as a tool to study the role of Kv1.3 in other cell types and physiological processes. Kv1.3 is expressed in other immune cells, as well as in neurons, cardiac myocytes, and smooth muscle cells. The blockade of Kv1.3 by this compound may have effects on these cell types and processes that have yet to be explored. Finally, the development of new Kv1.3 blockers that have improved selectivity and potency may lead to new insights into the function of Kv1.3 and new therapeutic options for autoimmune diseases.
Synthesemethoden
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate can be synthesized by the reaction of 2-methylbenzoic acid with 1-methyl-2-(4-morpholinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs at room temperature and the product is obtained by simple filtration and purification.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(4-morpholinyl)ethyl 2-methylbenzoate is widely used in scientific research as a tool to study the function of ion channels in the nervous system. This compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is expressed in T cells and plays a critical role in T cell activation and proliferation. By blocking Kv1.3, this compound can inhibit T cell activation and proliferation, which has potential therapeutic applications in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12-5-3-4-6-14(12)15(17)19-13(2)11-16-7-9-18-10-8-16/h3-6,13H,7-11H2,1-2H3 |
InChI-Schlüssel |
BTBVVZWPDAVNRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCOCC2 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

